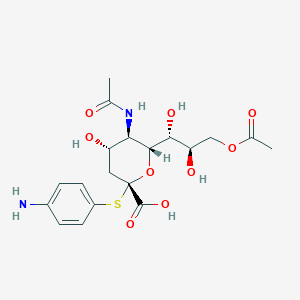

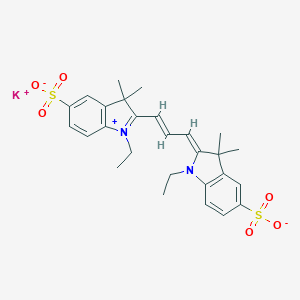

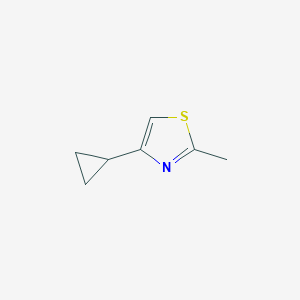

![molecular formula C7H5N3O B138583 Pyrido[3,4-d]pyridazin-5(6H)-one CAS No. 125968-89-0](/img/structure/B138583.png)

Pyrido[3,4-d]pyridazin-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[3,4-d]pyridazin-5(6H)-one, also known as PPP, is an important member of the pyridazinone family of heterocyclic compounds. It is a six-membered heterocycle containing two nitrogen atoms, one oxygen atom, and three carbon atoms. PPP is a versatile molecule that has been the subject of numerous studies due to its unique properties and potential applications. In

Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrido[3,4-d]pyridazin-5(6H)-one derivatives exhibit significant biological activities. They are recognized for their antitumor, antibacterial, analgesic, and diuretic activities. They function as selective inhibitors for phosphodiesterase 5 and phosphodiesterase 4. Moreover, these derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and possess molluscicidal activity, indicating their potential as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).

Catalytic Applications

The pyranopyrimidine core, closely related to this compound, is crucial in the medicinal and pharmaceutical sectors due to its extensive synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employs various hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts are pivotal for synthesizing substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Importance in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine, demonstrate significant functionalities in organic synthesis, catalysis, and medicinal applications. They are utilized in forming metal complexes, designing catalysts, and developing potential N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is instrumental in advanced chemistry and drug development investigations, highlighting its relevance in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Orientations Futures

The future directions for research on Pyrido[3,4-d]pyridazin-5(6H)-one could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in treating diseases. The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

Mécanisme D'action

Target of Action

Related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

Biochemical Pathways

Related compounds have been used in the synthesis of tetrahydropteroic acid derivatives, suggesting a potential involvement in related biochemical pathways .

Propriétés

IUPAC Name |

6H-pyrido[3,4-d]pyridazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-6-4-10-9-3-5(6)1-2-8-7/h1-4H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKMYEQJRLBGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CN=NC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618301 |

Source

|

| Record name | Pyrido[3,4-d]pyridazin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125968-89-0 |

Source

|

| Record name | Pyrido[3,4-d]pyridazin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

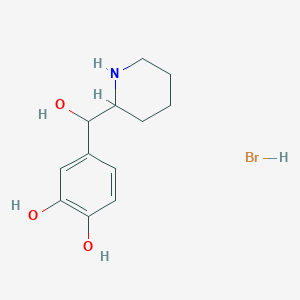

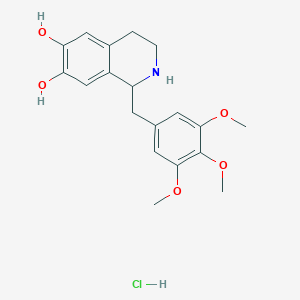

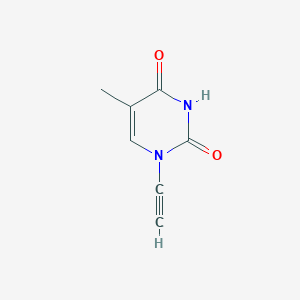

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

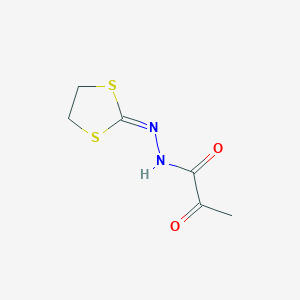

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)